molecular formula C19H21NO B12709526 Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- CAS No. 88763-66-0

Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)-

Cat. No.: B12709526
CAS No.: 88763-66-0
M. Wt: 279.4 g/mol
InChI Key: BNDAFWUYLQIZDG-QYZOEREBSA-N
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Description

Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- is a complex organic compound with the molecular formula C19H21NO . This compound is characterized by its unique structure, which includes a phenol group attached to a hexahydro-1-methyl-1H-indeno[1,2-b]pyridine moiety. The stereochemistry of the compound is specified by the (4a-alpha,5-alpha,9b-alpha) configuration.

Preparation Methods

The synthesis of Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- involves multiple steps, typically starting with the preparation of the indeno[1,2-b]pyridine coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .

Chemical Reactions Analysis

Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

CAS No.

88763-66-0

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

4-[(4aR,5S,9bR)-1-methyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridin-5-yl]phenol

InChI

InChI=1S/C19H21NO/c1-20-12-4-7-17-18(13-8-10-14(21)11-9-13)15-5-2-3-6-16(15)19(17)20/h2-3,5-6,8-11,17-19,21H,4,7,12H2,1H3/t17-,18+,19+/m1/s1

InChI Key

BNDAFWUYLQIZDG-QYZOEREBSA-N

Isomeric SMILES

CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@@H]2C4=CC=C(C=C4)O

Canonical SMILES

CN1CCCC2C1C3=CC=CC=C3C2C4=CC=C(C=C4)O

Origin of Product

United States

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